1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane
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Overview
Description
Tricyclo[3.3.1.1(3,7)]decane, also known as adamantane, is a type of hydrocarbon that has a unique structure . It’s a part of a larger class of compounds known as polycyclic alkanes, which are hydrocarbons with multiple cyclic structures .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of adamantane derivatives often involves reactions with aromatic compounds .Molecular Structure Analysis
The molecular structure of tricyclo[3.3.1.1(3,7)]decane consists of three cyclohexane rings fused together . This gives it a unique, rigid structure .Chemical Reactions Analysis
Tricyclo[3.3.1.1(3,7)]decane and its derivatives can undergo a variety of chemical reactions. For example, 1,3-dehydroadamantane has been shown to react with alkylbenzenes .Physical And Chemical Properties Analysis
Tricyclo[3.3.1.1(3,7)]decane has a molar mass of 136.238 . It has various physical and chemical properties such as triple point temperature, critical temperature and pressure, boiling temperature, phase boundary pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation, and heat capacity at saturation pressure .Scientific Research Applications
NMR Study of Derivatives
- Derivative Analysis through NMR : Studies have been conducted on 1-azatricyclo[3.3.1.13-7]decan derivatives, utilizing 1H and 13C NMR methods to deduce stereo and stereoelectronic effects, providing insights into their structural and electronic properties (Fernández et al., 1989).
Photochemistry and Synthesis
- Photochemical Transformations : Research has explored the irradiation of 10-alkyl-10-carbomethoxy-β-ionones under basic conditions, leading to the production of 2-oxatricyclo[4,4,0,01.5]-decane derivatives, indicating potential pathways for creating complex cyclic structures through photochemistry (Kim et al., 1983).
Synthesis from Didrovaltrate
- Synthesis from Precursors : The synthesis of 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane showcases a methodology for producing complex derivatives from specific precursors, demonstrating the synthetic utility of the compound (Thies et al., 1985).
Future Directions
properties
IUPAC Name |
1-(iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJORYGOAIENAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane |
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